molecular formula C10H13NOS B13600691 1-Propanone, 2-amino-1-[4-(methylthio)phenyl]-

1-Propanone, 2-amino-1-[4-(methylthio)phenyl]-

Cat. No.: B13600691
M. Wt: 195.28 g/mol
InChI Key: ALJPNMZAEMRZMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propanone, 2-amino-1-[4-(methylthio)phenyl]- is an organic compound with a molecular formula of C10H13NOS It is characterized by the presence of an amino group, a propanone backbone, and a methylthio-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propanone, 2-amino-1-[4-(methylthio)phenyl]- can be synthesized through several methods. One common approach involves the reaction of 4-(methylthio)benzaldehyde with nitroethane to form the corresponding nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of 1-Propanone, 2-amino-1-[4-(methylthio)phenyl]- may involve optimized reaction conditions, including controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are often employed to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-Propanone, 2-amino-1-[4-(methylthio)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

1-Propanone, 2-amino-1-[4-(methylthio)phenyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propanone, 2-amino-1-[4-(methylthio)phenyl]- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-
  • 2-Methyl-4-(methylthio)-2-morpholinopropiophenone

Comparison: 1-Propanone, 2-amino-1-[4-(methylthio)phenyl]- is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The methylthio group also contributes to its unique properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

2-amino-1-(4-methylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C10H13NOS/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7H,11H2,1-2H3

InChI Key

ALJPNMZAEMRZMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)SC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.